molecular formula C19H20N2O4 B2869544 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide CAS No. 851989-53-2

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide

Cat. No.: B2869544
CAS No.: 851989-53-2
M. Wt: 340.379
InChI Key: NHIWUPLNYFZBMA-UHFFFAOYSA-N
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Description

3-(2-Oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide is a synthetic benzoxazole derivative of interest in medicinal chemistry and pharmacological research. Compounds based on the 1,3-benzoxazol-2(3H)-one scaffold are frequently investigated for their potential as receptor antagonists. For instance, research into structurally similar triazolopyrazine compounds has shown that molecules containing specific heterocyclic cores can act as potent and selective neurokinin-3 (NK-3) receptor antagonists . This suggests potential research applications for this benzoxazole propanamide in studying disorders related to the central nervous system, respiratory system (such as asthma and antitussive applications), and certain urological conditions . The mechanism of action for this specific compound is not fully elucidated and requires further experimental validation, but it is hypothesized to involve targeted receptor modulation based on its structural features. This product is intended for research purposes to help scientists explore new therapeutic pathways and understand receptor-ligand interactions. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-13(2)24-16-9-5-3-7-14(16)20-18(22)11-12-21-15-8-4-6-10-17(15)25-19(21)23/h3-10,13H,11-12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHIWUPLNYFZBMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1NC(=O)CCN2C3=CC=CC=C3OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide is a synthetic derivative of benzoxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and mechanisms of action based on current research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O2C_{19}H_{20}N_{2}O_{2}. It features a benzoxazole moiety linked to a propanamide group, which may influence its biological reactivity and efficacy. The specific amide linkage is crucial for its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of benzoxazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds possess broad-spectrum activity against various Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans.

  • Minimum Inhibitory Concentration (MIC) : Compounds within this class have shown MIC values ranging from 250 to 7.81 µg/mL against different microbial strains, indicating potent antimicrobial effects compared to standard drugs like fluconazole .

Quorum Sensing Inhibition

Quorum sensing (QS) is a mechanism by which bacteria communicate and coordinate their behavior based on population density. Benzoxazole derivatives have been identified as potential quorum sensing inhibitors (QSIs), which can disrupt bacterial communication and virulence.

  • Case Study : A series of 1,3-benzoxazol-2(3H)-one derivatives were tested for their ability to inhibit QS in Pseudomonas aeruginosa. These compounds significantly reduced elastase production and biofilm formation, suggesting their potential as anti-pathogenic agents .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or virulence.
  • Disruption of Biofilm Formation : By interfering with QS, the compound can prevent the formation of biofilms, which are protective structures formed by bacteria.
  • Direct Antimicrobial Action : The compound may directly damage bacterial cell walls or membranes.

Comparative Analysis with Related Compounds

Compound NameStructure TypeMIC (µg/mL)Activity Type
Compound ABenzoxazole250Antimicrobial
Compound BBenzoxazole7.81QS Inhibition
3-(2-oxo...)BenzoxazoleTBDTBD

Comparison with Similar Compounds

Structural Analogues and Bioactivity

The compound shares structural motifs with other propanamide derivatives studied for acetylcholinesterase (AChE) inhibition and metal complexation:

Compound Key Substituents Reported Activity/Property Reference
3-(2-oxo-1,3-benzoxazol-3-yl)-N-(2-propan-2-yloxyphenyl)propanamide Benzoxazolone, isopropoxyphenyl Hypothesized enzyme inhibition (structural analogy)
N-Methyl-3-(2-oxo-1-pyridyl)-N-[(2-phenylphenyl)methyl]propanamide (ZINC72065926) Pyridyl, biphenylmethyl AChE inhibition (IC₅₀: 2.3 µM)
N-[3-(benzimidazol-1-yl)propyl]-3-indol-1-yl-propanamide (ZINC71804814) Benzimidazole, indolyl AChE inhibition (IC₅₀: 4.7 µM)
(E)-3-(2-benzylidene hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide Thiazolyl, benzylidene hydrazinyl NiCl₂ complexation (1:1 and 2:1 stoichiometry)

Key Observations :

  • The isopropoxyphenyl substituent could enhance lipophilicity relative to the biphenylmethyl group in ZINC72065926, affecting membrane permeability in biological systems.
  • Unlike the thiazolyl-propanamide in , the target compound lacks a hydrazinyl moiety, likely reducing its capacity for stable metal coordination .
Metal Coordination Behavior
  • (E)-3-(2-benzylidene hydrazinyl)-3-oxo-N-(thiazol-2-yl)propanamide forms stable 1:1 and 2:1 NiCl₂ complexes due to its thiazolyl and hydrazinyl donor sites, with Gibbs free energies (ΔG) favoring 2:1 stoichiometry .
  • The target compound’s benzoxazolone and isopropoxyphenyl groups are less likely to participate in metal coordination, limiting its utility in catalysis compared to hydrazine-containing analogs.

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